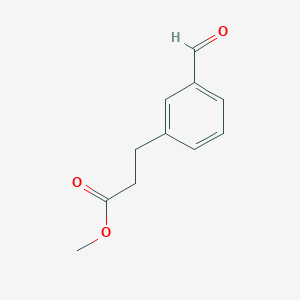

Methyl 3-(3-formylphenyl)propanoate

Description

Methyl 3-(3-formylphenyl)propanoate (CAS: 62876-44-2) is an ester derivative characterized by a propanoate backbone linked to a 3-formylphenyl substituent. The compound’s structure combines a reactive formyl group at the meta position of the aromatic ring with a methyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is commercially available with a purity of 96% and is cataloged under the identifier SH-6453 . Its synthesis typically involves multi-step reactions, such as formylation of precursor molecules under acidic or catalytic conditions, as demonstrated in the preparation of related compounds like methyl 3-(3-formyl-4-hydroxyphenyl)propanoate .

Properties

IUPAC Name |

methyl 3-(3-formylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7-8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVHISLBSRYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-formylphenyl)propanoate typically involves the esterification of 3-(3-formylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-(3-formylphenyl)propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-formylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-(3-carboxyphenyl)propanoic acid.

Reduction: Methyl 3-(3-hydroxymethylphenyl)propanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-formylphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.

Industry: Methyl 3-(3-formylphenyl)propanoate is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-(3-formylphenyl)propanoate involves its interaction with various molecular targets:

Enzymes: The compound can act as a substrate for esterases and aldehyde dehydrogenases, leading to its hydrolysis and oxidation, respectively.

Receptors: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers and Substituent Variations

Methyl 3-(2-formylphenyl)prop-2-enoate (CAS: 52753-91-0)

- Structural Difference: The formyl group is located at the ortho position of the phenyl ring, and the propanoate chain contains a double bond (prop-2-enoate).

- The conjugated double bond may enhance stability but alter solubility .

Methyl 3-formylpicolinate (CAS: 133155-82-5)

- Structural Difference : Replaces the phenyl ring with a pyridine (picolinate) core.

- Impact : The nitrogen atom in the pyridine ring increases polarity, improving solubility in polar solvents. This structure is more likely to engage in coordination chemistry or hydrogen bonding, unlike the purely aromatic target compound .

Functional Group Modifications

Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS: 1215295-99-0)

- Structural Difference : Incorporates a pyrazole ring with a formyl group at the 4-position.

- Impact : The heterocyclic pyrazole ring introduces additional nitrogen atoms, which can enhance biological activity (e.g., as enzyme inhibitors) but may reduce thermal stability compared to the phenyl-based compound .

Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

- Structural Difference: Substitutes the formyl group with a difluorophenylmethylamino moiety.

- Impact: The amino group enables participation in hydrogen bonding and salt formation, increasing water solubility. Fluorine atoms enhance metabolic stability, making this compound more suited for pharmaceutical applications than the formyl-containing analog .

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)

- Structural Difference : Features a benzofuran ring with hydroxy and methoxy substituents.

- Impact: Isolated from Ficus stenophylla, this natural product exhibits antioxidant properties due to phenolic groups, contrasting with the synthetic target compound’s lack of reported bioactivity .

Reactivity Profiles

- The formyl group in the target compound is highly reactive toward nucleophiles (e.g., in condensation reactions), whereas amino-substituted analogs (e.g., ) undergo hydrazide formation or amidation .

- Sulfur-containing derivatives, such as methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate, exhibit distinct reactivity in radical or nucleophilic substitution reactions due to the sulfanyl group .

Pharmaceutical Potential

- Thalidomide Analogs: Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate demonstrates uterus-relaxant activity, suggesting that formylphenyl derivatives could be explored for similar therapeutic roles .

Comparative Data Table

Biological Activity

Methyl 3-(3-formylphenyl)propanoate is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound features a formyl group on a phenyl ring, which significantly influences its biological activity and reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- Structure : The compound consists of a propanoate group attached to a phenyl ring with a formyl substituent at the meta position.

The biological activity of Methyl 3-(3-formylphenyl)propanoate primarily involves its interaction with various enzymes and receptors in biological systems.

- Enzyme Interaction : It acts as a substrate for esterases and aldehyde dehydrogenases, leading to hydrolysis and oxidation reactions respectively. These interactions can modulate metabolic pathways, influencing physiological responses.

- Receptor Modulation : The compound may interact with specific receptors, potentially altering their activity and contributing to various biological effects.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It serves as a precursor for synthesizing drug candidates that target inflammatory pathways, suggesting its relevance in developing therapies for inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of Methyl 3-(3-formylphenyl)propanoate:

- Enzyme-Catalyzed Reactions : The compound has been utilized in studies investigating enzyme-catalyzed reactions involving esters and aldehydes. These studies highlight its role as a substrate in biochemical assays .

- Synthesis of Drug Candidates : Research indicates that Methyl 3-(3-formylphenyl)propanoate can be used as an intermediate in synthesizing pharmaceuticals with potential anti-inflammatory and anticancer properties .

- Comparative Analysis : A comparative study with similar compounds such as Methyl 3-phenylpropanoate has demonstrated that the position of the formyl group significantly affects reactivity and biological activity .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential | Notable Applications |

|---|---|---|---|

| Methyl 3-(3-formylphenyl)propanoate | Under investigation | Potential | Precursor for drug synthesis |

| Methyl 3-phenylpropanoate | Moderate | Low | Flavoring agent |

| Methyl 3-(4-formylphenyl)propanoate | Emerging | Potential | Drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.